molecular formula C5H6N2O2 B569943 3-Methylpyridazine-4,5-diol CAS No. 125110-65-8

3-Methylpyridazine-4,5-diol

Cat. No.: B569943
CAS No.: 125110-65-8
M. Wt: 126.115
InChI Key: MGOJOXSQUSULCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpyridazine-4,5-diol is a high-purity chemical compound offered as a critical building block and reference standard for pharmaceutical and chemical research. This dihydroxylated pyridazine derivative is characterized by its pyridazine core, a nitrogen-containing heterocycle noted for its high dipole moment and robust hydrogen-bonding capacity, which are valuable properties in molecular recognition and drug discovery . As a synthetic intermediate, it serves as a versatile precursor for the development of novel molecules, potentially contributing to the synthesis of compounds with relevance to medicinal chemistry programs. Researchers can leverage this compound to explore structure-activity relationships, particularly in modifying the pyridazine ring to influence physicochemical properties like solubility and polarity, which can be beneficial in optimizing drug candidates . The presence of multiple functional groups on the heteroaromatic ring makes it a promising scaffold for constructing more complex structures. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125110-65-8

Molecular Formula

C5H6N2O2

Molecular Weight

126.115

IUPAC Name

5-hydroxy-6-methyl-1H-pyridazin-4-one

InChI

InChI=1S/C5H6N2O2/c1-3-5(9)4(8)2-6-7-3/h2H,1H3,(H,6,9)(H,7,8)

InChI Key

MGOJOXSQUSULCM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=NN1)O

Synonyms

4,5-Pyridazinediol,3-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Methylpyridazine 4,5 Diol and Its Congeners

Strategies for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring is a fundamental step in the synthesis of 3-methylpyridazine-4,5-diol and its analogs. Various methods have been developed for the synthesis of pyridazine derivatives, which can be adapted for the preparation of the target compound.

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide a versatile approach to the pyridazine core. numberanalytics.com These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. For the synthesis of this compound, a plausible precursor would be a 3-methyl-4,5-dioxo-hexanedial or a related derivative, which upon reaction with hydrazine would cyclize to form the desired pyridazine ring.

Another powerful cyclization strategy involves the 6π-electrocyclization of a thiohydrazone-derived 2,3-diazatriene intermediate. researchgate.net This method has been shown to be effective in the formation of the pyridazine ring from β-chlorovinyl thiohydrazones. researchgate.net The reaction proceeds through the formation of a hydrazone, which then undergoes tautomerization and subsequent electrocyclization to yield the pyridazine. researchgate.net

Furthermore, the synthesis of pyridazine derivatives can be achieved through the cyclization of β,γ-unsaturated hydrazones. Copper-promoted 6-endo-trig cyclization of these precursors provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can be crucial in these reactions, with some conditions directly yielding the aromatic pyridazine. organic-chemistry.org

A specific example of a cyclization reaction leading to a related pyridazine structure is the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil (B121893) with phenylglyoxal (B86788) monohydrate, which results in the formation of a 3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione. nih.gov This highlights the utility of using appropriately substituted hydrazinyl precursors to construct fused pyridazine systems. nih.gov

Precursor Type Reaction Product Reference
β,γ-Unsaturated HydrazonesCopper-Promoted 6-endo-trig Cyclization1,6-Dihydropyridazines/Pyridazines organic-chemistry.org
β-Chlorovinyl Thiohydrazones6π-ElectrocyclizationPyridazines researchgate.net
1,3-Dicarbonyl Compounds & Methyl KetonesC-C Bond Cleavage/Annulation3,6-Diarylpyridazines organic-chemistry.org
6-(1-Methylhydrazinyl) Uracil & GlyoxalsCondensation/CyclizationPyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones nih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful and increasingly popular method for the synthesis of pyridazines. acs.orgnih.gov This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkene, to form a dihydropyridazine (B8628806) intermediate, which then aromatizes via the elimination of dinitrogen. researchgate.net

This strategy offers a high degree of functional group tolerance and has been successfully employed in the synthesis of a wide range of pyridazine derivatives, including those with complex substitution patterns. acs.org The versatility of the IEDDA reaction has been demonstrated in its application to DNA-encoded library synthesis, where pyridazines are constructed directly on a DNA scaffold. acs.orgnih.gov

For the synthesis of a congener of this compound, one could envision the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an appropriately substituted alkene. The substituents on the tetrazine and the alkene would be chosen to ultimately yield the desired 3-methyl and 4,5-diol functionalities on the pyridazine ring. The transformation of tetrazine units into pyridazines can significantly alter the electronic properties of the resulting molecule. rsc.org

Reactants Reaction Type Key Features Reference
1,2,4,5-Tetrazine and AlkeneInverse Electron Demand Diels-Alder (IEDDA)Forms dihydropyridazine intermediate, followed by N2 elimination. Broad substrate scope. acs.orgnih.gov
Dibenzosuberenone and TetrazinesIEDDA CycloadditionSynthesis of polycyclic π-conjugated dihydropyridazines. researchgate.net
Tetrazine-Tetracyanobutadienes and AlkenesIEDDA CycloadditionAllows for tuning of structural, optical, and electronic properties. rsc.org

Installation and Selective Functionalization of Diol Moieties

Once the 3-methylpyridazine (B156695) core is established, the introduction and selective functionalization of the 4,5-diol moiety become the critical next steps. The similar reactivity of the two hydroxyl groups in a diol presents a significant challenge, necessitating the use of advanced catalytic methods to achieve regioselectivity. rsc.orgualberta.ca

Organocatalysis has emerged as a powerful tool for the regioselective functionalization of diols, offering mild reaction conditions and avoiding the use of toxic metal catalysts. rsc.orgrsc.org Various organocatalytic systems have been developed that can differentiate between the hydroxyl groups of a diol based on subtle steric and electronic differences. rsc.org

Boron-based organocatalysts, such as borinic acids and their derivatives, are particularly effective. rsc.org These catalysts can reversibly form boronic esters with the diol, activating one of the hydroxyl groups towards a nucleophilic attack. ualberta.caualberta.ca For instance, a neutral benzoxazaborine-based organocatalyst has been shown to effectively catalyze the regioselective monophosphorylation of vicinal diols. rsc.org

Nitrogen-based organocatalysts, such as chiral pyridine-N-oxides and imidazole (B134444) derivatives, have also been successfully used for the enantioselective functionalization of meso-diols. rsc.org These catalysts can activate acylating or silylating agents, facilitating their regioselective transfer to one of the hydroxyl groups. rsc.org Peptide-based catalysts can also achieve high regioselectivity through a network of non-covalent interactions. rsc.org

Catalyst Type Mechanism of Action Example Application Reference
Boron-based (e.g., Benzoxazaborine)Reversible formation of a tetracoordinate boronate species, activating one oxygen atom.Regioselective monophosphorylation of vicinal diols. rsc.org
Nitrogen-based (e.g., Chiral Pyridine-N-oxide)Activation of acylating or silylating agents.Enantioselective silylation of meso-1,2-diols. rsc.org
Peptide-basedMolecular recognition via non-covalent interactions (e.g., hydrogen bonding).Regio- and enantioselective acylation and silylation. rsc.org

The selective monofunctionalization of polyols, including diols, is a long-standing challenge in organic synthesis. scholaris.ca Catalytic methods that can achieve this transformation with high efficiency and selectivity are of great interest. ualberta.ca

Heteraborinine-derived borinic acids have been shown to be highly efficient catalysts for the regioselective monofunctionalization of diols and polyols. rsc.orgrsc.org These catalysts exhibit improved activity and stability compared to simpler diarylborinic acids, allowing for catalyst loadings as low as 0.1 mol%. rsc.orgrsc.org The catalytic cycle is believed to involve the formation of a tetracoordinate diol adduct, which enhances the nucleophilicity of one of the oxygen atoms. rsc.orgrsc.org

Hemiboronic acid catalysts also offer a stable and effective platform for the regioselective monofunctionalization of polyols. ualberta.caualberta.ca These catalysts can activate diols towards reaction with electrophiles without the need for a Lewis base, representing an improvement over some borinic acid systems. ualberta.caualberta.ca The mechanism involves the formation of an active tetrahedral adduct. ualberta.caualberta.ca

Catalyst System Key Advantage Proposed Mechanism Reference
9-Hetero-10-boraanthracene-derived borinic acidsHigh catalytic activity at low loadings (as low as 0.1 mol%).Formation of a highly nucleophilic tetracoordinate diol adduct. rsc.orgrsc.org
Hemiboronic acidsBench-stable and effective without a Lewis base.Formation of an active tetrahedral adduct, enhancing nucleophilicity. ualberta.caualberta.ca
Diarylborinic acidsCatalyzes regioselective acylation and alkylation of carbohydrates.Formation of a borinic ester intermediate. scholaris.ca

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign methods for chemical synthesis. The functionalization of diols is an area where green approaches can have a significant impact by reducing waste and avoiding hazardous reagents. jchemlett.com

One such approach involves the use of novel catalysts under microwave irradiation. For example, a cobalt composite immobilized on a polysulfone fibrous network has been used as a recyclable catalyst for the oxidation of diols to diketones in the absence of a solvent. frontiersin.org This method is efficient, fast, and the catalyst can be reused multiple times. frontiersin.org

Another green strategy is the use of acetate (B1210297) as a catalyst for the regioselective acetylation of diols. acs.org This method is environmentally friendly, convenient, and highly regioselective. Quantum chemical studies suggest that the acetate catalyst forms a dual hydrogen-bond complex with the diol, facilitating monoacylation by acetic anhydride (B1165640) under mild conditions. acs.org The synthesis of mono-tosylates from diols has also been optimized to eliminate the need for chromatographic purification, relying instead on extraction and precipitation, which is a more sustainable approach. jchemlett.com The development of biobased diols from lignin (B12514952) derivatives for the synthesis of sustainable polymers further highlights the move towards greener feedstocks and processes. mdpi.com

Green Approach Description Advantages Reference
Microwave-assisted, solvent-free oxidationUse of a recyclable cobalt composite catalyst to oxidize diols to diketones under microwave irradiation.High efficiency, short reaction times, catalyst reusability, solvent-free. frontiersin.org
Acetate-catalyzed acetylationCatalytic amounts of acetate are used for the regioselective acetylation of diols with acetic anhydride.Environmentally friendly, mild conditions, high regioselectivity, convenient. acs.org
Purification by extraction and precipitationAvoiding chromatographic purification for mono-tosylates of diols.Reduced solvent use, cost-effective, more sustainable. jchemlett.com
Use of biobased feedstocksSynthesis of diols from lignin-derived phenolic aldehydes for use in polyesters and polyurethanes.Utilization of renewable resources, reduced dependency on fossil fuels. mdpi.com

Convergent and Divergent Synthetic Pathways to this compound Analogs

Convergent and divergent synthetic strategies offer efficient routes to a variety of analogs from common intermediates. A plausible synthetic approach to the core structure of this compound can be envisioned through the cyclocondensation of a suitably substituted 1,2-dicarbonyl compound with hydrazine. From this central pyridazine core, divergent pathways can be employed to introduce a wide range of functional groups.

A divergent approach can start from a common precursor, such as 4-methyl-3,6-pyridazinediol, which can be converted to the more reactive 3,6-dichloro-4-methylpyridazine (B106839) by treatment with a chlorinating agent like phosphorus oxychloride. chemicalbook.com This dichlorinated intermediate serves as a versatile platform for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of analogs from a single precursor.

For instance, a one-pot, three-component reaction has been described for the synthesis of highly substituted pyridazines. This method involves the in situ generation of 1,1-dihydrazino-2-nitroethylene from hydrazine and 1,1-bis(methylthio)-2-nitroethylene, which then condenses with a 1,2-dicarbonyl compound followed by an intramolecular aza-ene addition cyclization. acs.org This approach allows for the rapid assembly of complex pyridazine structures.

Furthermore, the synthesis of polysubstituted pyridazines can be achieved via a copper-mediated C(sp³)–C(sp³) coupling and annulation of saturated ketones with acylhydrazones. researchgate.net By adjusting the ketone's structure and the reaction conditions, this method can lead to either 3,4,6-trisubstituted or 3,5-disubstituted pyridazines, demonstrating a divergent pathway controlled by reaction parameters. researchgate.net

Convergent strategies, on the other hand, involve the synthesis of separate fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the synthesis of pyridazine analogs, a convergent approach could involve the preparation of a functionalized organometallic reagent and a halogenated pyridazine precursor, which are then combined using a cross-coupling reaction. This is particularly useful for creating complex biaryl or heteroaryl substituted pyridazines.

An example of a convergent synthesis is the reaction of a pre-functionalized aryl or heteroaryl boronic acid with a halogenated pyridazine derivative via a Suzuki-Miyaura cross-coupling reaction. This allows for the late-stage introduction of complex aromatic moieties onto the pyridazine scaffold.

The table below summarizes a selection of divergent synthetic approaches to pyridazine derivatives.

Starting MaterialReagents and ConditionsProduct TypeReference
4-Methyl-3,6-pyridazinediolPOCl₃, reflux3,6-Dichloro-4-methylpyridazine chemicalbook.com
Hydrazine, 1,1-bis(methylthio)-2-nitroethylene, 1,2-dicarbonylEtOH, room temperatureHighly substituted pyridazines acs.org
Saturated ketones, acylhydrazonesCu-catalyst, various conditions3,4,6-Trisubstituted or 3,5-disubstituted pyridazines researchgate.net

Advanced Cross-Coupling Reactions in Pyridazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Among these, the Suzuki-Miyaura and Negishi reactions are particularly prominent for the introduction of aryl, heteroaryl, and alkyl substituents.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is widely used for the synthesis of biaryl pyridazines. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aryl-boronic acids to produce a series of π-conjugated thienylpyridazine derivatives. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate.

The Negishi cross-coupling reaction, which utilizes an organozinc reagent, offers an alternative and often complementary approach to the Suzuki-Miyaura reaction. It is particularly useful for the introduction of alkyl groups. The regioselective functionalization of the pyridazine scaffold can be achieved through directed metalation followed by a Negishi coupling. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can facilitate regioselective metalation of the pyridazine ring, and the resulting organomagnesium species can be transmetalated with zinc chloride to form an organozinc reagent for subsequent cross-coupling. nih.govuni-muenchen.de

A study on the selective and stepwise functionalization of the pyridazine scaffold demonstrated the use of thio-substituted pyridazine building blocks. nih.govuni-muenchen.de These building blocks can undergo regioselective metalations and catalyst-tuned Negishi cross-coupling reactions with arylzinc halides to yield tri- and tetra-functionalized pyridazines. nih.govuni-muenchen.de The choice of catalyst and ligands can influence the outcome of the reaction, allowing for controlled, stepwise functionalization at different positions of the pyridazine ring. nih.govuni-muenchen.de

The table below provides examples of advanced cross-coupling reactions used in the functionalization of pyridazine derivatives.

Coupling ReactionPyridazine SubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄, Na₂CO₃3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines
Negishi3-Alkylthio-6-chloropyridazineArylzinc halidesPd(OAc)₂, SPhos3-Aryl-6-chloropyridazines nih.govuni-muenchen.de
Negishi3,4-Bis(methylthio)-6-chloropyridazineArylzinc halidesPd(dba)₂, tfpFunctionalized pyridazines nih.govuni-muenchen.de

These advanced synthetic methodologies provide a versatile toolbox for the preparation of a wide range of this compound analogs, facilitating the exploration of their chemical space for various applications.

Mechanistic Studies of Reactions Involving 3 Methylpyridazine 4,5 Diol

Reaction Pathways and Transition State Analysis

The mechanistic pathways of reactions involving pyridazine (B1198779) derivatives, such as 3-methylpyridazine-4,5-diol, are diverse and contingent on the specific reaction type and conditions. While direct mechanistic studies on this compound are not extensively detailed in the provided search results, analogous systems provide valuable insights.

For instance, the synthesis of substituted methyl pyridazine-4-carboxylates from cyclopropene (B1174273) derivatives proceeds through a multi-step pathway. researchgate.net This process involves an initial cycloaddition of diazomethane (B1218177) to form a 2,3-diazabicyclo[3.1.1]hex-2-ene adduct. researchgate.net This is followed by isomerization to a 1,4-dihydropyridazine derivative, and subsequent oxidation to yield the final pyridazine product. researchgate.net Computational studies on the denitrogenation of vinyl diazonium ions have shown that reaction pathways can lead to either bridged or open cations, with the transition state energetics favoring the formation of the bridged species. researchgate.net Molecular dynamics simulations further reveal the possibility of direct pathways to the open cation, highlighting the role of dynamic effects in product distribution. researchgate.net

In the context of pyridazine ring formation, the Hantzsch reaction mechanism has been extensively studied, involving the condensation of a 1,3-disubstituted ketone with an α,β-unsaturated carbonyl compound in the presence of ammonia (B1221849) to form a dihydropyridine, which is then oxidized. beilstein-journals.org Another synthetic route involves the acid-catalyzed recyclization of 5-hydroxy-Δ1-pyrrolines with hydrazines to produce 1,4-dihydropyridazines. researchgate.net

Transition state analysis in related heterocyclic systems provides a framework for understanding the reactivity of this compound. For example, in the Fe(III)-promoted oxidative dehydrogenation of amines, a transition state is characterized by charge transfer from the substrate to dioxygen, leading to the formation of a biradical species. mdpi.com The calculated activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH≠), and entropy of activation (ΔS≠), are crucial for understanding the reaction kinetics and mechanism. mdpi.com

The table below summarizes key reaction pathways relevant to pyridazine synthesis.

Reaction TypeIntermediatesKey Steps
Cycloaddition/Isomerization researchgate.net2,3-diazabicyclo[3.1.1]hex-2-ene, 1,4-dihydropyridazineCycloaddition, Isomerization, Oxidation
Denitrogenation of Vinyl Diazonium Ions researchgate.netH-bridged cation, open cationH-migration, N2 extrusion
Hantzsch Pyridine (B92270) Synthesis beilstein-journals.orgDihydropyridineCondensation, Oxidation
Recyclization of Hydroxypyrrolines researchgate.net-Acid-catalyzed recyclization

Role of Steric and Electronic Effects on Reactivity

Steric and electronic effects play a pivotal role in dictating the reactivity and regioselectivity of reactions involving pyridazine derivatives. The presence of substituents on the pyridazine ring can significantly influence the outcome of a reaction.

Steric Effects: The bulkiness of substituents can hinder the approach of reagents to a specific reaction site. For example, in the reaction of 4-amino-substituted difluoropyridazin-3(2H)-ones with amine nucleophiles, large steric clashing between adjacent aromatic rings can force a second substituent to a less reactive but less sterically hindered position. dur.ac.uk Similarly, in the alkylation of pyridines, sterically hindered alkyllithiums favor the formation of the C2-alkylated product. acs.org The steric bulk of 3,6-dimethylpyridazine, for instance, impacts its reactivity in hyperpolarization studies when compared to its mono-substituted counterparts.

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) profoundly affects the electron density of the pyridazine ring and, consequently, its reactivity. Electron-withdrawing groups, such as chloro and trifluoromethyl, can decrease the reactivity of the pyridazine ring in certain reactions, leading to poor yields or no reaction at all. acs.org Conversely, electron-donating groups like a p-methoxy group can enhance reactivity, although steric hindrance from an o-methoxy group can diminish this effect. acs.org In the direct C–H trifluoromethylation of pyridine, electron-withdrawing groups on the pyridine ring were found to inhibit the reaction. acs.org

The interplay of steric and electronic effects is crucial for controlling the regioselectivity of reactions. For instance, in the regioselective amidomethylation of fluoropyridine derivatives, the position of substitution is governed by these effects. acs.org

The following table highlights the influence of different substituents on reaction outcomes.

Substituent TypeEffectExample ReactionReference
Sterically Bulky GroupsHinders reaction at adjacent positionsDisubstitution of pyridazin-3(2H)-ones dur.ac.uk
Sterically Hindered ReagentsFavors reaction at less hindered sitesC2-alkylation of pyridines with tBuLi acs.org
Electron-Withdrawing GroupsDecreases reactivityC–H trifluoromethylation of pyridine acs.org
Electron-Donating GroupsIncreases reactivity (position-dependent)Au-catalyzed reactions of phenyl-substituted compounds acs.org

Intramolecular and Intermolecular Interactions Governing Selectivity

Both intramolecular and intermolecular interactions are fundamental in controlling the selectivity of chemical reactions involving pyridazine derivatives.

Intramolecular Interactions: The arrangement of functional groups within a molecule can lead to specific intramolecular interactions that direct the course of a reaction. Intramolecular glycosylation reactions provide a clear example, where tethering a glycosyl donor and acceptor brings them into close proximity, enhancing reaction efficiency and stereoselectivity. beilstein-journals.orgbeilstein-journals.org The formation of macrocycles of specific sizes can influence the stereochemical outcome of these reactions. beilstein-journals.org In some cases, steric interactions within a molecule can prevent a reaction from occurring, as seen with certain substituted dynemicin A-related molecules that fail to undergo cycloaromatization due to steric clashes during a necessary conformational change. broadinstitute.org

Intermolecular Interactions: Interactions between different molecules, such as hydrogen bonding and π-π stacking, are critical for selectivity in many reactions. In the separation of pyridine mixtures using 9,9′-bifluorenyl-9,9′-diol as a host, the preference for certain methylated pyridines is attributed to more linear hydrogen bonding interactions between the host and the preferred guest molecules. rsc.org These interactions lead to the formation of more stable crystal structures. rsc.org Computational studies have also highlighted the importance of charge transfer and spin populations in transition states, which are governed by intermolecular interactions between the reactants. mdpi.com

The table below summarizes different types of interactions and their impact on reaction selectivity.

Interaction TypeDescriptionImpact on SelectivityExample
Intramolecular TetheringCovalently linking reactantsEnhances stereoselectivity and efficiencyIntramolecular glycosylation beilstein-journals.orgbeilstein-journals.org
Intramolecular Steric HindranceRepulsive forces within a moleculeCan prevent or alter reaction pathwaysCycloaromatization of dynemicin A analogues broadinstitute.org
Intermolecular Hydrogen BondingAttraction between H and an electronegative atomGoverns host-guest recognition and crystal packingSeparation of pyridine isomers rsc.org
Intermolecular π-π InteractionsAttraction between aromatic ringsCan influence molecular assembly-
Intermolecular C-H⋯π InteractionsWeak hydrogen bonds involving a π-systemCan contribute to host-guest bindingHost-guest complexes of pyridines rsc.org

Solvent Effects and Reaction Environment Influences

The choice of solvent can influence reaction rates and even the feasibility of a reaction. For instance, in the preparation of N-alkenyl-2-pyridones, switching to more nonpolar solvents like toluene (B28343) led to increased product yields, even though the reaction mixture was heterogeneous. acs.org In the oxidative coupling of aldehydes with alcohols catalyzed by a polystyrene-supported N-heterocyclic carbene, polar solvents like THF, DMF, and DCM showed reactivity comparable to the homogeneous counterpart. acs.org However, less polar solvents like toluene and cyclohexane (B81311) resulted in a significant drop in the reaction rate. acs.org This was attributed to a stronger affinity of these solvents for the catalyst surface, which inhibits reactant access to the catalytic sites. acs.org

The reaction environment, including the presence of catalysts and additives, is also critical. In the oxidation of methylpyridines, the reaction mechanism under Wet Air Oxidation conditions appears to be free-radical in nature. shu.ac.uk The use of Fenton's reagent, a source of hydroxyl radicals, can catalyze these oxidations. shu.ac.uk The aggregation state of reagents, such as alkyllithiums, can also direct the regioselectivity of reactions. acs.org For example, the choice of alkyllithium and solvent can determine whether C2- or C4-alkylation of pyridine occurs. acs.org

The table below illustrates the effect of different solvents on reaction outcomes.

SolventPolarityEffect on ReactionExample
TolueneNonpolarIncreased yield despite heterogeneityN-Alkenyl-2-pyridone synthesis acs.org
THF, DMF, DCMPolarComparable reactivity to homogeneous systemNHC-catalyzed oxidative coupling acs.org
Toluene, CyclohexaneNonpolar/Slightly PolarDecreased catalytic activityNHC-catalyzed oxidative coupling acs.org
AcetonitrilePolar AproticOptimal for certain Au-catalyzed reactions- acs.org

Reactivity and Transformational Chemistry of 3 Methylpyridazine 4,5 Diol Derivatives

Transformations of the Hydroxyl Groups

The two hydroxyl groups at the C4 and C5 positions are primary sites for chemical modification, enabling the synthesis of a wide array of derivatives through etherification, esterification, and redox reactions.

The hydroxyl groups of 3-methylpyridazine-4,5-diol can be readily converted into ethers and esters, a common strategy to modify the molecule's solubility, and electronic properties, or to install functional handles for further reactions.

Etherification: The formation of ethers is typically achieved by treating the diol with alkyl halides or other alkylating agents in the presence of a base. The choice of base and reaction conditions is crucial to control the degree of alkylation. For instance, using a strong base like lithium t-butoxide in a solvent such as DMF facilitates the reaction with various alkyl and benzyl (B1604629) halides. mdpi.com

Esterification: Ester derivatives can be synthesized through several established methods. A widely used approach involves the reaction of the diol with acid chlorides in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Another effective method is the use of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) to enhance reaction rates and yields. google.comgoogle.com The Yamaguchi esterification, which employs a mixed anhydride (B1165640), has also been shown to be effective for sterically hindered alcohols and may be applicable here. acs.org

Table 1: Representative Etherification and Esterification Reactions

Reaction Type Reagents and Conditions Product Type Reference
Etherification Alkyl/Benzyl Halide, Lithium t-butoxide, DMF O-Alkyl/O-Benzyl Ether mdpi.com
Esterification Acid Chloride, Pyridine, DMAP, CH₂Cl₂ Ester mdpi.com
Esterification Carboxylic Acid, DCC, pTSA (catalyst), Pyridine Ester google.comgoogle.com
Esterification Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP Macrolide (Yamaguchi) acs.org

Oxidative and Reductive Transformations of Diol Units

The vicinal diol unit is susceptible to both oxidation and reduction, leading to significant structural changes in the pyridazine (B1198779) core.

Oxidative Transformations: Oxidation of the diol can yield different products depending on the oxidant used. Mild oxidation might lead to the corresponding α-hydroxy ketone, while stronger conditions could produce the 1,2-dicarbonyl derivative, 3-methylpyridazine-4,5-dione. Oxidative cleavage of the diol unit is also a possibility with reagents like sodium periodate (B1199274) (NaIO₄), which would break the C4-C5 bond and lead to the opening of the pyridazine ring. acs.org

Reductive Transformations: Reduction of the diol moiety can be challenging but may be achieved through methods like catalytic hydrogenation under harsh conditions or via a two-step process involving conversion of the hydroxyl groups to a more easily reducible functional group, such as a thiocarbamate, followed by a Barton-McCombie deoxygenation. escholarship.org

Functional Group Interconversions on the Pyridazine Core

Beyond the hydroxyl groups, the methyl group and the pyridazine ring itself can undergo various transformations. For example, the methyl group at the C3 position can be a site for oxidation. Similar to the aerobic oxidation of methylpyridines to pyridinecarboxylic acids using catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt salts, the methyl group on the pyridazine ring could potentially be oxidized to a carboxylic acid. acs.org This would yield 4,5-dihydroxypyridazine-3-carboxylic acid, a trifunctional building block for further derivatization.

Formation of Fused and Bridged Heterocyclic Systems from Methylpyridazine Diols

This compound is a valuable precursor for synthesizing fused heterocyclic systems. The vicinal diol functionality is well-suited for condensation reactions with bifunctional reagents to form new rings. For instance, reaction with a reagent like 2,3-dichloroquinoxaline (B139996) could lead to the formation of a pyrazino[2,3-b]pyridazine ring system. The synthesis of pyrazino[2,3-c]pyridazines has been noted from related pyridazine dicarbonitrile precursors, suggesting that the diol could be a viable starting material for analogous fused systems. thieme-connect.de Condensation with aldehydes or ketones can also lead to the formation of five-membered acetal (B89532) rings fused to the pyridazine core.

Regio- and Stereocontrol in Derivatization Reactions

When only one equivalent of a reagent is used, the potential for selective reaction at either the C4-OH or C5-OH group arises. The regioselectivity of such reactions would be governed by the electronic and steric environment of the two hydroxyl groups. The electronic nature of the pyridazine ring and the position of the methyl group can make the two hydroxyl groups electronically distinct, potentially allowing for regioselective etherification or esterification. mdpi.com

In reactions that introduce new stereocenters, controlling the stereochemistry is a key challenge. For instance, during the formation of fused systems or when reacting with chiral reagents, diastereoselectivity becomes important. The inherent asymmetry of a mono-substituted derivative can direct the approach of incoming reagents, influencing the stereochemical outcome of the final product. acs.orgchemicalbook.in

Theoretical and Computational Investigations of 3 Methylpyridazine 4,5 Diol

Electronic Structure and Stability Calculations (e.g., DFT, NBO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures. For 3-Methylpyridazine-4,5-diol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine its optimized geometry and vibrational frequencies. researchgate.net These calculations provide a foundation for understanding the molecule's stability and preferred three-dimensional arrangement.

Natural Bond Orbital (NBO) analysis is another critical tool that complements DFT calculations by providing a chemist's perspective on the electronic structure. NBO analysis partitions the complex molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. For this compound, NBO analysis can quantify the hybridization of atomic orbitals, the nature of chemical bonds (e.g., σ and π contributions), and the extent of electron delocalization. This information is crucial for understanding the molecule's resonance stabilization and the electronic effects of its methyl and diol substituents.

A hypothetical summary of NBO analysis results for this compound is presented in the table below, illustrating the type of data that would be obtained from such a study.

NBO Analysis of this compound
Interaction Stabilization Energy (E(2), kcal/mol)
π(C4=C5) -> π(N1=N2)25.8
π(N1=N2) -> π(C3=C6)18.2
LP(O7) -> σ(C4-C5)5.4
LP(O8) -> σ(C5-C4)4.9
Note: This data is illustrative and not from a published study on this compound.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich oxygen atoms of the diol group and the nitrogen atoms of the pyridazine (B1198779) ring, while the LUMO may be distributed over the π-system of the ring.

The following table provides a hypothetical representation of FMO analysis results for this compound.

Frontier Molecular Orbital Properties of this compound
Parameter Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: This data is illustrative and not from a published study on this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hydroxyl groups in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved through systematic scans of dihedral angles using quantum mechanical methods.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. mdpi.com These simulations can reveal the preferred orientations of the hydroxyl groups, the extent of intramolecular hydrogen bonding, and how the molecule's shape fluctuates under physiological conditions. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical methods can be used to study various transformations, such as cycloaddition reactions. mdpi.com By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. mdpi.com This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of different reaction pathways. For example, DFT calculations could be employed to investigate the mechanism of a [3+2] dipolar cycloaddition involving the pyridazine ring.

In Silico Screening and Molecular Docking Studies for Chemical Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein. researchgate.netalliedacademies.org These methods are widely used in drug discovery to identify potential drug candidates. nih.gov For this compound, molecular docking could be used to explore its potential interactions with various enzymes or receptors. nih.gov The process involves generating a three-dimensional model of the molecule and "docking" it into the binding site of a target protein. alliedacademies.org The docking software then calculates a score that estimates the binding affinity, and identifies the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

A hypothetical table summarizing the results of a molecular docking study for this compound against a hypothetical protein target is shown below.

Molecular Docking Results for this compound
Target Protein Binding Affinity (kcal/mol)
Hypothetical Kinase A-7.8
Hypothetical Receptor B-6.5
Note: This data is illustrative and not from a published study on this compound.

Advanced Research Applications of 3 Methylpyridazine 4,5 Diol and Its Derivatives

Exploration in Supramolecular Chemistry and Host-Guest Systems

No studies were found that specifically investigate 3-Methylpyridazine-4,5-diol in the context of supramolecular chemistry or host-guest systems. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to form complex assemblies mdpi.com. The diol and pyridazine (B1198779) moieties of this compound possess hydrogen bond donors (hydroxyl groups) and acceptors (nitrogen atoms), suggesting theoretical potential for forming such structures.

Research in this field has involved related heterocyclic compounds. For example, various pyridazine-containing macrocycles have been self-assembled using coordination-driven processes, where the pyridazine unit acts as a structural component in the final supramolecular architecture nih.gov. However, specific research on host-guest systems involving this compound is not present in the available literature.

Precursors for Advanced Materials

There is no specific information on the use of this compound as a precursor for the advanced materials listed below. Research into pyridazine derivatives for materials science is an active field, but studies have focused on other substituted pyridazines.

No data exists on the application of this compound as a precursor for chemiluminescent materials.

While research has been conducted on pyridazine derivatives for nonlinear optical (NLO) applications, none of it specifically mentions this compound. Studies have shown that push-pull systems, where an electron donor group is linked to an electron acceptor group through a π-conjugated bridge, can lead to significant NLO properties. Pyridazine moieties, being electron-deficient, are often used as the acceptor component in these systems sciforum.netmdpi.com. Thienyl-pyridazine derivatives, for example, have been synthesized and investigated as potential NLO materials sciforum.netmdpi.com.

The use of this compound as a precursor for photovoltaic materials has not been reported. Theoretical studies have, however, been performed on other pyridazine derivatives as potential dye sensitizers for dye-sensitized solar cells (DSSCs) researchgate.net. These studies use computational methods to evaluate the electronic and optical properties of various pyridazine-based donor-π-acceptor dyes to predict their efficiency as sensitizers for TiO2 nanocrystalline solar cells researchgate.net.

There are no studies detailing the use of this compound in organic semiconductors. The broader class of pyridazine compounds has been explored for such applications due to their aromatic and planar structure liberty.edu. Recently, pyridazine derivatives featuring donor-acceptor architectures have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency organic light-emitting diodes (OLEDs) mdpi.com. These materials often combine the electron-accepting pyridazine core with electron-donating moieties like phenoxazine (B87303) mdpi.com.

Metal-Organic Framework Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. google.comnih.gov The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. nih.gov this compound possesses multiple coordination sites—the two nitrogen atoms of the pyridazine ring and the two oxygen atoms of the adjacent hydroxyl groups—making it a highly promising ligand for the synthesis of novel MOFs.

The diazine nature of the pyridazine ring allows it to act as a bridging ligand, similar to other diazine-based linkers used in the construction of coordination polymers. researchgate.net Furthermore, the diol functionality provides additional coordination points. Ligands containing hydroxyl groups, such as dihydroxy-dicarboxylates, have been successfully employed to construct lanthanide-based MOFs, demonstrating the utility of -OH groups in framework assembly. rsc.org

The vicinal diol group in this compound can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. This chelation can enhance the stability of the resulting MOF structure. Depending on the synthesis conditions and the metal ion used, this compound could exhibit various coordination modes, acting as a versatile building block for diverse network topologies.

Table 1: Potential Coordination Modes of this compound in MOFs

Coordination Mode Description Potential Structural Role
Bidentate (N,N') The two nitrogen atoms of the pyridazine ring coordinate to one or two metal centers. Can act as a linear or angular linker between metal nodes.
Bidentate (O,O') The two oxygen atoms of the diol group coordinate to a single metal center. Forms a stable chelate ring, acting as a terminating or node-capping ligand.
Bridging (N,O) One nitrogen atom and one oxygen atom coordinate to different metal centers. Can lead to the formation of 2D or 3D frameworks.

| Multidentate | A combination of nitrogen and oxygen atoms coordinate to multiple metal centers. | Acts as a complex node or a multi-connecting linker, potentially leading to high-dimensional, robust frameworks. |

The presence of the methyl group can also influence the framework's properties by introducing steric hindrance, which can affect the packing of the structure and the size of the pores. Moreover, the hydroxyl groups within the MOF pores could serve as active sites for post-synthetic modification or as functional sites for selective gas adsorption or catalysis.

Role as Synthetic Intermediates for Complex Organic Molecules

The combination of a diol and a pyridazine ring in one molecule makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. The reactivity of both functional groups can be exploited to build diverse molecular architectures.

The vicinal diol is a versatile functional group in organic synthesis. sathyabama.ac.in It can undergo a range of transformations, allowing for the introduction of new functionalities. For instance, selective oxidation of one or both hydroxyl groups can yield valuable α-hydroxy ketones or 1,2-diones. These diones are precursors to other heterocyclic systems, such as quinoxalines or pyrazines, through condensation reactions with appropriate binucleophiles. The oxidation of pyridazine diols to their corresponding diones is a known transformation.

Furthermore, the diol can undergo condensation reactions with aldehydes or ketones to form cyclic acetals or ketals. This not only serves as a method for protecting the diol functionality during subsequent reactions on the pyridazine ring but also allows for the introduction of chiral auxiliaries if a chiral ketone is used.

The pyridazine ring itself is an electron-deficient heterocycle, which influences the reactivity of its substituents. The diol can be converted into a better leaving group, for example, through tosylation or mesylation, facilitating nucleophilic substitution reactions.

One of the most significant potential applications is in the synthesis of fused heterocyclic systems. The reaction of pyridazine derivatives bearing two adjacent functional groups, such as dicarboxylic acids, with binucleophiles like o-phenylenediamine (B120857) is a known method for constructing complex polyazaheterocycles. researchgate.net Similarly, this compound could react with various binucleophiles to generate a library of novel fused pyridazine derivatives with potential biological or material applications.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Product Type Potential Application
Oxidation Mild oxidizing agents (e.g., MnO₂) 3-Methyl-5-hydroxy-pyridazine-4-one Intermediate for further functionalization
Oxidation Strong oxidizing agents (e.g., KMnO₄) 3-Methylpyridazine-4,5-dione Precursor for quinoxalines, pyrazines
Condensation o-Phenylenediamine, acid catalyst Fused pyrazino[2,3-d]pyridazines Synthesis of complex polyheterocycles
Condensation Phosgene, base Cyclic carbonate Protected diol, reactive intermediate
Etherification Alkyl halides, base 4,5-Dialkoxy-3-methylpyridazine Modification of solubility and electronic properties

| Cleavage | Periodic acid (HIO₄) or lead tetraacetate | Dialdehyde derivative | Ring-opened intermediates for further synthesis |

These transformations highlight the versatility of this compound as a scaffold. Its ability to be converted into a range of other functionalized pyridazines or to be used as a building block for larger, fused systems makes it a molecule of significant interest for synthetic chemists aiming to create novel and complex organic structures. dur.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylpyridazine-4,5-diol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. For example, refluxing precursors in methanol with catalysts like formaldehyde (as seen in pyridazine derivative syntheses) can yield intermediates, followed by purification via crystallization . Purity is validated using HPLC or TLC (Rf values) and confirmed via melting point consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation, particularly ¹H/¹³C-NMR to confirm hydroxyl and methyl group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretches at ~3400 cm⁻¹, C=O/C=N stretches). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Methodological Answer : Solubility screening in polar solvents (e.g., methanol, DMSO) is recommended, with stability assessed via accelerated degradation studies under varying pH/temperature. For analogs like dihydrodiols, solubility in acetone or ethyl acetate has been reported , while stability in aqueous buffers requires inert atmospheres or antioxidants .

Advanced Research Questions

Q. How should researchers resolve contradictions in structural data, such as misassigned hydroxyl group positions?

  • Methodological Answer : Conflicting NMR/MS data can arise from tautomerism or stereochemical ambiguity. Comparative analysis with synthetic standards and 2D NMR techniques (e.g., COSY, HSQC) is critical. For example, a pyridine-diol structure was revised to adenosine using MS fragmentation and NOE correlations . Computational tools (DFT) can further validate proposed structures .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions (e.g., base strength, temperature). In pyridazine analogs, protecting hydroxyl groups with acetyl or benzyl moieties before functionalization improves selectivity . Kinetic vs. thermodynamic control can be assessed via time-resolved experiments .

Q. How can molecular docking predict the biological interactions of this compound with target proteins?

  • Methodological Answer : Docking requires a validated protein structure (e.g., EGFR or SRC from PDB) and ligand preparation (protonation states, tautomer enumeration). Affinity scores (kcal/mol) and binding poses are analyzed using tools like AutoDock Vina. For dihydrodiol derivatives, docking revealed interactions with kinase targets, guiding further in vitro assays .

Q. What experimental designs evaluate the metabolic stability or toxicity of this compound?

  • Methodological Answer : Metabolic stability is assessed via liver microsome assays, while toxicity screening uses cell viability assays (e.g., MTT on NCI-H460 cells at 0–100 μM for 24–48 hours) . CYP450 inhibition studies and ADMET profiling (e.g., ProTox-II) predict pharmacokinetic behavior .

Data Analysis & Troubleshooting

Q. How to interpret conflicting bioactivity data across cell lines or assay conditions?

  • Methodological Answer : Variability may stem from cell-specific uptake or assay sensitivity. Normalize data to positive controls (e.g., cisplatin for cytotoxicity) and validate using orthogonal assays (e.g., apoptosis markers vs. proliferation). Statistical tools (ANOVA, dose-response curve fitting) identify significant trends .

Q. What computational tools assist in analyzing reaction mechanisms for dihydrodiol formation?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates for dihydroxylation pathways. Software like Gaussian or ORCA models electron transfer and steric effects, as applied in pyridazine ring formation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.